molecular formula C27H32N6O3S B2878594 1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-51-4

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2878594
CAS No.: 1111237-51-4
M. Wt: 520.65
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Description

This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core fused with a quinazoline ring. Key structural features include:

  • A 4-(2-methylpropyl) substituent at position 4, contributing to lipophilicity and membrane permeability.
  • A sulfanyl group linked to a carbamoyl-methyl moiety, which may enhance binding affinity through hydrogen bonding or hydrophobic interactions .
  • An N-(propan-2-yl)carboxamide group at position 8, likely influencing solubility and target selectivity.

While direct bioactivity data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyrazole and triazole derivatives) have demonstrated roles in modulating receptor activity (e.g., NTS1/NTS2) and enzyme inhibition .

Properties

IUPAC Name

1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-16(2)14-32-25(36)21-11-10-20(24(35)29-17(3)4)12-22(21)33-26(32)30-31-27(33)37-15-23(34)28-13-19-8-6-18(5)7-9-19/h6-12,16-17H,13-15H2,1-5H3,(H,28,34)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHJXXHPMKAOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazoloquinazoline Core

The triazoloquinazoline core is constructed via cyclocondensation reactions. A common strategy involves reacting anthranilic acid derivatives with hydrazines to form quinazolinone intermediates, followed by triazole ring closure. For example, El‐Adl et al. demonstrated that 2-hydrazinylquinazolin-4(3H)-one can undergo cyclization with carbonyl diimidazole (CDI) to yield thetriazolo[4,3-a]quinazoline scaffold. Alternative methods employ one-pot three-component reactions using aldehydes, amines, and hydrazines under acidic conditions.

Key Reaction Conditions

  • Reagents : Anthranilic acid, hydrazine hydrate, CDI.
  • Solvent : Dimethylformamide (DMF) or toluene.
  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 70–85%.

Formation of the 8-Carboxamide Group

The carboxamide at position 8 is introduced via coupling reactions. A two-step process involves:

  • Hydrolysis : Conversion of a methyl ester to a carboxylic acid using aqueous NaOH or LiOH.
  • Amidation : Reaction with isopropylamine using coupling agents like EDCI/HOBt or HATU.

Representative Protocol

Step Reagents/Conditions Yield
Hydrolysis 2 M NaOH, MeOH/H₂O (3:1), 80°C, 3 h 90%
Amidation Isopropylamine, EDCI, HOBt, DMF, rt, 12 h 75%

Attachment of the Sulfanyl-Carbamoylmethyl-p-Tolylmethyl Moiety

The sulfanyl group is introduced via nucleophilic substitution. A thiol-containing intermediate, such as 2-((4-methylphenyl)methylcarbamoyl)ethanethiol, reacts with a halogenated triazoloquinazoline precursor. Lin et al. utilized similar strategies for sulfanyl incorporation in antifouling agents, employing potassium tert-butoxide as a base in THF.

Synthetic Route

  • Synthesis of Thiol Intermediate :
    • React (4-methylphenyl)methylamine with chloroacetyl chloride to form the carbamoyl chloride.
    • Treat with sodium hydrosulfide to generate the thiol.
  • Coupling :
    • Combine thiol with brominated triazoloquinazoline in THF at 50°C for 8 hours.

Yield : 60–70%.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Structural confirmation involves:

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, triazole-H), 7.28–7.12 (m, 4H, aryl-H), 4.45 (q, 1H, isopropyl), 3.89 (s, 2H, SCH₂).
MS (ESI) m/z 606.3 [M+H]⁺ (calc. 606.2).

X-ray Crystallography
Single-crystal analysis (as in Gudala et al.) confirms the bicyclic core and substituent orientations.

Industrial-Scale Considerations

Large-scale production requires:

  • Flow Chemistry : Continuous reactors for cyclization steps to enhance reproducibility.
  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalytic Methods : Palladium-catalyzed cross-couplings for efficient functionalization.

Chemical Reactions Analysis

Types of Reactions

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Computational methods such as Tanimoto coefficient-based similarity indexing (using Morgan fingerprints or MACCS keys) are critical for comparing this compound to known bioactive molecules. For example:

  • Aglaithioduline (70% similarity to SAHA, an HDAC inhibitor) shares comparable molecular properties (e.g., logP, hydrogen bond donors/acceptors) despite differing in core structure .
  • Pyrazole derivatives (e.g., from ) exhibit distinct substituent patterns but share a nitrogen-rich heterocyclic core, which may confer similar target-binding capabilities .

Table 1: Molecular Property Comparison

Property Target Compound SAHA (Reference) Aglaithioduline
Molecular Weight ~550 g/mol* 264.3 g/mol ~270 g/mol
LogP (Predicted) ~3.5* 1.4 1.6
Hydrogen Bond Donors 3 3 3
Hydrogen Bond Acceptors 7 4 4
Topological Polar Surface Area ~120 Ų* 78.7 Ų 80 Ų

*Estimated based on structural analogs .

Pharmacokinetic and Bioactivity Profiles
  • Bioactivity Clustering : Compounds with similar bioactivity profiles often share structural motifs. For instance, triazoloquinazoline derivatives may cluster with pyrazole-based inhibitors (e.g., ’s NTS1/NTS2 modulators) due to shared hydrogen-bonding and aromatic stacking features .
  • Binding Affinity Variability: Minor structural changes (e.g., substitution at position 4 or 8) can significantly alter binding affinities. For example, replacing the sulfanyl group with a methylene bridge may reduce interactions with catalytic residues in enzyme binding pockets .
Key Differentiators
  • Substituent Flexibility : The propan-2-yl carboxamide and 4-methylphenylmethyl groups may enhance target selectivity compared to simpler analogs like SAHA .

Research Implications and Limitations

  • Synthetic Challenges : The compound’s complexity (e.g., multiple stereocenters, labile sulfanyl group) may hinder large-scale synthesis, as seen in related triazoloquinazoline derivatives .

Biological Activity

The compound 1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative of quinazoline and triazole structures. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes a triazole ring fused to a quinazoline moiety. The specific substituents on the phenyl and propyl groups enhance its potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. For instance, a series of 1,2,3-triazolyl-glycosides based on quinazoline were synthesized and showed significant cytotoxicity against various human cancer cell lines. The reported IC50 values for these compounds ranged from 5.70 to 8.10 µM against the MCF-7 breast cancer cell line, indicating potent activity comparable to standard chemotherapeutics like Doxorubicin and Erlotinib .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
DoxorubicinMCF-75.6 ± 0.30
ErlotinibMCF-74.3 ± 0.1
Compound A (triazole derivative)MCF-75.70–8.10
Compound B (triazole derivative)HCT-1162.90–6.40

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase through the upregulation of p53 expression .

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have shown promising antimicrobial activity. Studies have demonstrated that related compounds exhibit moderate to excellent antimicrobial effects against various bacterial strains . The structure-activity relationship (SAR) indicates that modifications on the triazole and quinazoline rings significantly influence their antimicrobial potency.

Table 2: Antimicrobial Activity of Related Quinazoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
Compound EPseudomonas aeruginosa64 µg/mL

Other Biological Activities

Research has also explored other biological activities of quinazoline derivatives, including anti-inflammatory and analgesic effects. These compounds may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Case Studies

Several case studies have been published that illustrate the efficacy of quinazoline-based compounds in preclinical models:

  • Case Study on MCF-7 Cells : A study demonstrated that a specific quinazoline derivative induced apoptosis in MCF-7 cells through caspase activation and mitochondrial pathway modulation.
  • Antimicrobial Screening : A comprehensive screening of synthesized triazolo[4,3-a]quinazolines showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, supporting their potential as new antimicrobial agents.

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